N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine
Overview
Description
N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine: is an organic compound that features both a methoxypropyl group and a thienylethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine typically begins with commercially available starting materials such as 3-methoxypropylamine and 2-bromo-1-(2-thienyl)ethane.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(2-thienyl)ethane by the amine group in 3-methoxypropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the amine.
Solvent: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems may be employed to optimize the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thienyl group can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
N-(3-methoxypropyl)-N-(1-phenylethyl)amine: Similar structure but with a phenyl group instead of a thienyl group.
N-(3-methoxypropyl)-N-(1-furylethyl)amine: Similar structure but with a furyl group instead of a thienyl group.
N-(3-methoxypropyl)-N-(1-pyridylethyl)amine: Similar structure but with a pyridyl group instead of a thienyl group.
Uniqueness: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methoxy-N-(1-thiophen-2-ylethyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-9(10-5-3-8-13-10)11-6-4-7-12-2/h3,5,8-9,11H,4,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGGMKQRGHHDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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